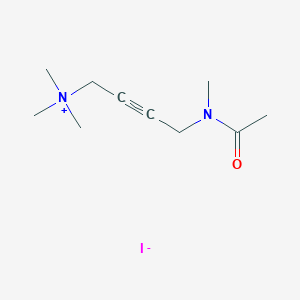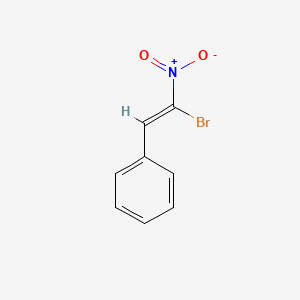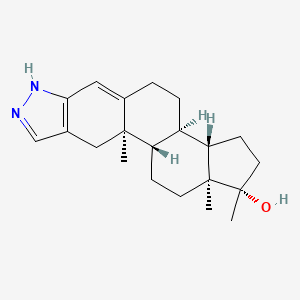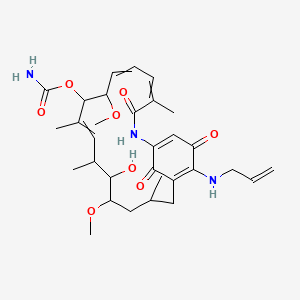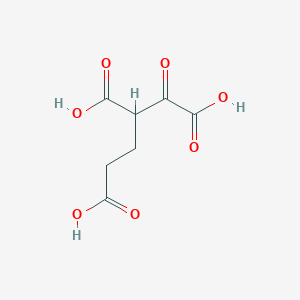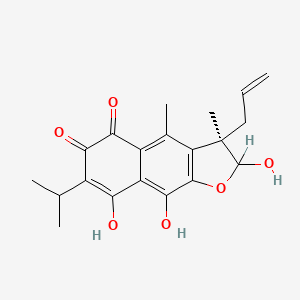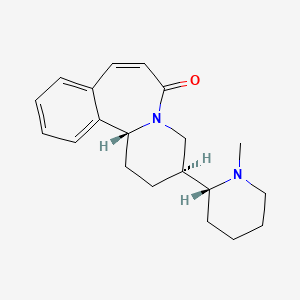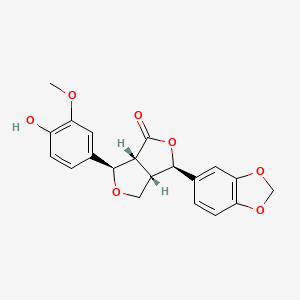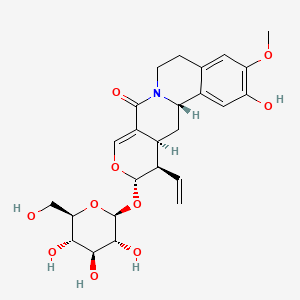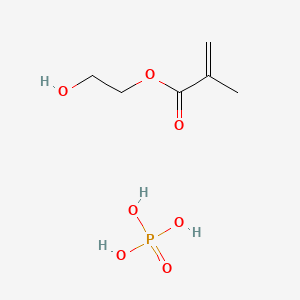
2-Hydroxyethyl methacrylate phosphate
Overview
Description
2-Hydroxyethyl methacrylate phosphate is an organic compound that belongs to the class of methacrylate esters. It is a colorless to pale yellow liquid with a molecular formula of C6H13O7P and a molecular weight of 228.14 g/mol . This compound is known for its excellent adhesion properties, making it valuable in various industrial applications, including coatings, adhesives, and biomedical materials .
Mechanism of Action
Target of Action
2-Hydroxyethyl methacrylate phosphate primarily targets metallic surfaces and biological tissues such as dentin, enamel, and bones . It has a high affinity towards metal ions , making it an effective chelating agent. In the biomedical field, it interacts strongly with dental and bone tissues, enhancing adhesion and facilitating cell proliferation .
Mode of Action
The compound interacts with its targets through a process known as copolymerization . This involves the combination of this compound with other monomers to form a polymeric network . The phosphate group in the compound readily ionizes in low or high pH solutions, making it a polyelectrolyte . This property allows it to form multiple attachment sites on metallic surfaces, improving adhesive properties .
Biochemical Pathways
The compound affects the polymerization pathway. It is involved in free radical polymerization, photopolymerization, and controlled radical polymerization . These processes lead to the formation of polymers with complex architectures, exhibiting properties such as fire-proofing resistance, anticorrosion, and biocompatibility .
Result of Action
The primary result of the action of this compound is the formation of polymers with unique properties. These polymers exhibit fire-proofing resistance, improved adhesive properties, and are useful for anticorrosion . In the biomedical field, they facilitate cell adhesion and mineralization, expanding their application in tissue engineering and dental composites .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The compound’s phosphate group readily ionizes in low or high pH solutions, influencing its reactivity . Additionally, the presence of water and temperature can influence transitions within the polymer networks formed by the compound .
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl methacrylate phosphate plays a crucial role in biochemical reactions, particularly in the formation of hydrogels. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance cell adhesion and mineralization when copolymerized with ethylene glycol methacrylate phosphate . The phosphate groups in this compound readily ionize in different pH environments, making it a polyelectrolyte that can interact with a wide range of biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to facilitate cell adhesion and proliferation, which are critical for tissue engineering applications . Additionally, it can induce DNA double-strand breaks and apoptosis in certain cell types, such as human gingival fibroblasts . This compound also affects cell signaling pathways and gene expression, contributing to its cytotoxic and genotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions due to its high affinity, acting as a chelating absorbent . The compound’s phosphate groups can interact with various biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit esterases in the oral cavity, which contributes to its stability and prolonged effects . Additionally, this compound can induce changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to esterases in the oral cavity . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged cytotoxic and genotoxic effects . The stability and degradation of this compound are critical factors in its application in biomedical fields .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance cell adhesion and proliferation, making it useful for tissue engineering . At higher doses, it can induce toxic effects, such as apoptosis and DNA damage . These threshold effects are important considerations for its safe and effective use in biomedical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be degraded by esterases into methacrylic acid, which is a primary product of its metabolism . This degradation process can influence metabolic flux and metabolite levels, affecting the overall cellular metabolism . The interaction of this compound with enzymes and cofactors is crucial for understanding its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s hydrophilic nature allows it to diffuse easily through tissues, making it effective for biomedical applications . Understanding its transport and distribution is essential for optimizing its use in different settings .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is important for its role in cellular processes, such as enzyme inhibition and gene expression regulation . The compound’s ability to localize within cells enhances its effectiveness in various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl methacrylate phosphate can be synthesized through the reaction of 2-hydroxyethyl methacrylate with phosphorus pentoxide (P2O5) in the presence of a catalyst. The reaction typically involves the following steps :
Reactants: 2-Hydroxyethyl methacrylate and phosphorus pentoxide.
Catalyst: Polyoxometalates (POMs) such as [TEAH]3PW12O40 and H3PW12O40.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 90°C, under an inert atmosphere to prevent oxidation.
The reaction proceeds as follows:
2-Hydroxyethyl methacrylate+P2O5→2-Hydroxyethyl methacrylate phosphate
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl methacrylate phosphate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization, photopolymerization, or controlled radical polymerization.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or photoinitiators are commonly used.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.
Major Products Formed
Scientific Research Applications
2-Hydroxyethyl methacrylate phosphate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the phosphate group, resulting in different adhesion and polymerization properties.
Bis[2-(methacryloyloxy)ethyl] phosphate: Contains two methacrylate groups and a central phosphate group, offering higher crosslinking density and improved mechanical properties.
Uniqueness
2-Hydroxyethyl methacrylate phosphate is unique due to its combination of methacrylate and phosphate functionalities. This dual functionality provides both excellent adhesion and the ability to form crosslinked polymer networks, making it highly versatile for various applications .
Properties
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZHVHESHDZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
503550-05-8, 24599-21-1 (monomer) | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503550-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl methacrylate phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
228.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52628-03-2 | |
| Record name | Methacryloyloxyethyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl methacrylate phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Hydroxyethyl methacrylate phosphate (HEMAP) acts as a reactive flame retardant by altering the thermal degradation pathway of polymers. [, , ] When incorporated into a material, HEMAP decomposes at elevated temperatures, releasing phosphoric acid. [] This acid catalyzes the dehydration of the polymer, promoting the formation of a stable char layer on the material's surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thereby hindering further combustion. [, ]
A: The hydroxyl group of HEMAP forms hydrogen bonds with both the silver nanowires and the polyurethane resin within the paste. [] This interaction improves the dispersion and stability of the silver nanowires within the organic resin matrix, preventing their aggregation and maintaining the paste's conductivity.
A: Yes, research demonstrates the use of bis-(2-hydroxyethyl methacrylate) phosphate, a similar compound, as a coupling agent for functionalizing superparamagnetic nanobeads. [] This modification enables the efficient isolation of genomic DNA from human whole blood, highlighting the potential of such compounds in bioseparation.
A: The presence of the phosphate group in HEMAP is crucial for its flame-retardant properties. [, ] Additionally, the hydroxyl group enables its use in applications requiring hydrogen bonding, such as stabilizing silver nanowires in conductive pastes. [] The methacrylate group allows for polymerization, making it a suitable component for UV-curable coatings. [, ]
A: HEMAP, often combined with other monomers like triallyl cyanurate, can be incorporated into UV-curable coatings to impart flame retardancy. [] The UV-curing process allows for rapid and energy-efficient coating formation, making it suitable for industrial applications. [, ]
A: While the provided research papers don't directly address battery applications, the use of a HEMAP hydrogel membrane with 3D interconnected nanopores significantly improved ion transport and energy conversion in an osmotic power generator. [] This finding suggests potential applications in enhancing ion conductivity in battery electrolytes, although further research is needed.
A: While the provided research doesn't explicitly discuss the environmental impact of HEMAP, one study highlights the development of a biodegradable poly(lactide) blend film incorporating a "superefficient flame retardant" poly(this compound). [] This suggests potential avenues for developing environmentally friendly HEMAP-based materials.
A: Researchers commonly use techniques like Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA) to characterize HEMAP and its modified materials. [, ] Scanning electron microscopy (SEM) provides insights into the morphology of materials containing HEMAP, such as the char layer formed during combustion. [, ]
A: Future research could explore the use of HEMAP in developing sustainable and recyclable flame-retardant materials. [] Further investigations into its potential for enhancing battery performance and optimizing its use in bioseparation applications are also promising avenues. Additionally, understanding the long-term environmental impact of HEMAP and exploring its biodegradability will be crucial for its sustainable application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


